molecular formula C15H12F2O B8517841 4,4'-Difluoro-2,2'-dimethylbenzophenone

4,4'-Difluoro-2,2'-dimethylbenzophenone

Cat. No.: B8517841
M. Wt: 246.25 g/mol
InChI Key: UBEYHGOSWVDVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Difluorobenzophenone is a well-known precursor in synthesizing high-performance polymers like Polyetheretherketone (PEEK), which exhibit exceptional thermal stability, chemical resistance, and mechanical strength . The specific derivative, 4,4'-Difluoro-2,2'-dimethylbenzophenone, is a specialized fluorinated and methyl-substituted benzophenone designed for advanced research and development. This compound is of significant interest in organic synthesis and materials science, particularly for creating custom polymers with tailored properties. The incorporation of methyl groups at the 2 and 2' positions can influence the polymer's chain packing, crystallinity, and solubility, allowing researchers to fine-tune material characteristics for specific applications. Its primary research value lies in its role as a key monomer for the synthesis of novel polyarylethers and other high-performance polymers intended for demanding sectors such as aerospace, automotive, and electronics . Additionally, this compound serves as a versatile building block (synthon) in pharmaceutical research for the construction of complex molecules, potentially acting as an intermediate for bioactive substances . The reactivity is characterized by the two fluorine atoms on the benzophenone core, which are highly susceptible to nucleophilic aromatic substitution, enabling efficient step-growth polymerization with bisphenols or other nucleophiles . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

IUPAC Name

bis(4-fluoro-2-methylphenyl)methanone

InChI

InChI=1S/C15H12F2O/c1-9-7-11(16)3-5-13(9)15(18)14-6-4-12(17)8-10(14)2/h3-8H,1-2H3

InChI Key

UBEYHGOSWVDVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)C2=C(C=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Properties

4,4'-Dimethylbenzophenone (CAS: 611-97-2)
  • Molecular Formula : C15H14O
  • Key Features : Methyl groups at 4,4' positions.
  • Polymorphism : Exhibits three polymorphic forms (A, B, C) with distinct crystal packing and physical properties. Polymorph C, for example, shows unique Hirshfeld surface interactions and energy frameworks due to methyl group steric effects .
  • Applications: Used in crystallography studies to analyze non-covalent interactions and polymorphism impacts on material properties.
4,4'-Difluorobenzophenone (CAS: 345-92-6)
  • Molecular Formula : C13H8F2O
  • Key Features : Fluorine atoms at 4,4' positions.
  • Properties : Fluorine’s electronegativity enhances thermal stability and solubility in polar solvents. Classified as a 6.1D hazardous substance (toxic) .
  • Applications : A precursor in polymer backbones for fuel cell membranes, where fluorine improves proton conductivity and chemical resistance .
4,4'-Dihydroxy-2,2'-dimethylbenzophenone
  • Molecular Formula : C15H14O3
  • Key Features : Hydroxyl groups at 4,4' positions and methyl groups at 2,2'.
  • Reactivity : Hydroxyl groups enable esterification, forming acrylate derivatives for UV-resistant coatings and fungicides .
  • Applications : Acts as a biocide in coatings, leveraging hydroxyl groups for reactive crosslinking .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Interactions Toxicity
4,4'-Difluoro-2,2'-dimethylbenzophenone Not reported Moderate in DMSO F···H, CH-π interactions Class 6.1D (toxic)
4,4'-Dimethylbenzophenone 94–95 (Polymorph A) Low in water CH-π, van der Waals Not classified
4,4'-Difluorobenzophenone Not reported High in acetone F···F, dipole-dipole Class 6.1D
4,4'-Dihydroxy-2,2'-dimethylbenzophenone >200 Low in non-polar Hydrogen bonding, π-π Not classified

Key Observations :

  • Fluorine vs. Methyl: Fluorine increases polarity and thermal stability but reduces solubility in non-polar solvents. Methyl groups enhance hydrophobicity and promote van der Waals interactions.
  • Polymorphism: 4,4'-Dimethylbenzophenone’s polymorphs exhibit varied mechanical properties, whereas fluorinated analogs show more consistent packing due to stronger dipole interactions .

Preparation Methods

Catalyst Selection and Reaction Dynamics

Aluminum chloride (AlCl₃) remains the most common catalyst for Friedel-Crafts reactions due to its strong Lewis acidity. However, patents highlight environmental concerns due to aluminum-containing wastewater. Alternative catalysts, such as triflic acid-functionalized mesoporous zirconia, have demonstrated high selectivity for dimethylbenzophenone derivatives while mitigating environmental impact.

Reaction Conditions :

  • Molar Ratio : A 1:1.2 ratio of acyl chloride to aromatic substrate ensures complete conversion.

  • Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions like overacylation.

  • Solvent : Anhydrous dichloromethane or fluorobenzene enhances electrophilic reactivity.

Example Protocol :

  • Combine 2-methylfluorobenzene (200 g) and AlCl₃ (70 g) in anhydrous fluorobenzene.

  • Cool to 0–5°C and slowly add 2-methyl-4-fluorobenzoyl chloride (100 g).

  • Stir for 20–30 minutes, hydrolyze with water, and isolate via recrystallization.

Yield : 85–91% with purity >99% after recrystallization.

Halogen Exchange Fluorination of Dichlorobenzophenone Intermediates

This two-step approach involves synthesizing 4,4'-dichloro-2,2'-dimethylbenzophenone followed by halogen exchange with a fluorinating agent.

Intermediate Synthesis via Oxidative Coupling

4,4'-Dichloro-2,2'-dimethylbenzophenone is prepared by oxidizing 4,4'-dichloro-2,2'-dimethyldiphenylmethane with nitric acid.

Oxidation Conditions :

  • Nitric Acid Concentration : 60–70% w/w to balance reactivity and safety.

  • Temperature : 80–100°C for 4–6 hours.

Example Protocol :

  • React 2-methyl-4-chlorotoluene with formaldehyde under sulfonic acid catalysis to form 4,4'-dichloro-2,2'-dimethyldiphenylmethane.

  • Oxidize with 65% nitric acid at 90°C for 5 hours.

Intermediate Yield : 78–82%.

Fluorination Using Potassium Fluoride (KF)

The dichlorobenzophenone intermediate undergoes halogen exchange with KF in polar aprotic solvents:

Reaction Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or sulfolane at 180–200°C.

  • Molar Ratio : KF to dichlorobenzophenone = 2.5:1.

Example Protocol :

  • Heat 4,4'-dichloro-2,2'-dimethylbenzophenone (100 g) with KF (48 g) in sulfolane at 190°C for 24 hours.

  • Isolate via distillation and recrystallization.

Final Yield : 70–75% with 98–99% purity.

Direct Coupling of Fluorinated Methylbenzoic Acids

A less common but emerging method involves Ullmann-type coupling of 2-methyl-4-fluorobenzoic acid derivatives.

Copper-Catalyzed Coupling

Copper(I) oxide catalyzes the coupling of iodinated benzoic acids:

Reaction Conditions :

  • Catalyst : Cu₂O (5 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : NMP (N-methyl-2-pyrrolidone) at 120°C.

Example Protocol :

  • React 2-methyl-4-fluoro-iodobenzene (1 eq) with 2-methyl-4-fluorobenzoyl chloride (1.1 eq) in NMP.

  • Heat for 12–18 hours and isolate via column chromatography.

Yield : 65–70% with moderate regioselectivity.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Purity
Friedel-Crafts AcylationHigh yield, scalableAlCl₃ waste, regioselectivity challenges85–91%>99%
Halogen ExchangeUses inexpensive dichloro intermediatesRequires toxic solvents, long reaction times70–75%98–99%
Direct CouplingAvoids Lewis acids, tunable selectivityLow yield, costly ligands65–70%95–97%

Challenges and Optimization Opportunities

  • Regioselectivity : Methyl groups at the 2-position sterically hinder electrophilic attack, favoring para-substitution but requiring precise temperature control.

  • Environmental Impact : AlCl₃-based methods generate 3–5 kg of aluminum sludge per kg of product. Solid acid catalysts reduce waste but require higher temperatures.

  • Cost Efficiency : Fluorobenzoyl chloride remains expensive ($120–150/kg), making halogen exchange routes economically favorable despite lower yields .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,4'-Difluoro-2,2'-dimethylbenzophenone in a laboratory setting?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling reactions. For fluorinated derivatives, electrophilic substitution with fluorinating agents (e.g., Selectfluor®) is employed. Key steps include:

  • Substitution reactions : Use NaNH₂ or thiourea to introduce fluorine at specific positions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
    • Characterization : Confirm structure via 1^1H/19^19F NMR (e.g., singlets for aromatic protons at δ 7.2–7.8 ppm) and GC-MS .

Q. How should researchers safely handle and store this compound?

  • Safety protocols :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in sealed glass containers at 2–8°C, away from oxidizing agents.
    • Emergency measures : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Primary methods :

  • HPLC : C18 column, acetonitrile/water mobile phase (retention time ~12.5 min) .
  • Melting point analysis : Expected range 98–100°C .
    • Advanced validation : X-ray crystallography to confirm molecular packing and substituent orientation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic insights :

  • Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing regioselectivity.
  • Comparative studies with dichloro analogs show slower Suzuki-Miyaura coupling kinetics due to reduced electron density .
    • Optimization : Use Pd(PPh₃)₄ catalyst and elevated temperatures (80–100°C) to overcome kinetic barriers .

Q. What strategies mitigate conflicting data in fluorination efficiency during synthesis?

  • Troubleshooting :

  • Contradiction : Variable fluorination yields (40–75%) under similar conditions.
  • Resolution : Control moisture levels (anhydrous solvents) and use Lewis acids (BF₃·Et₂O) to stabilize intermediates .
    • Validation : Monitor reaction progress via 19^19F NMR to track fluorine incorporation .

Q. How can researchers optimize substituent placement for biological activity in derivatives of this compound?

  • Case study :

  • Objective : Enhance antimicrobial potency in 3,4-difluoro analogs.
  • Method : Introduce piperazinomethyl groups at the para position via reductive amination (NaBH₃CN, MeOH) .
  • Results : Derivatives showed MIC values of 2–8 µg/mL against S. aureus vs. 16 µg/mL for the parent compound .

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